4-Bromomethylpiperidine Hydrobromide

Description

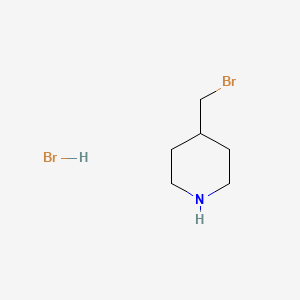

Structure

2D Structure

Properties

IUPAC Name |

4-(bromomethyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNLBRMAXPPMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542398 | |

| Record name | 4-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65920-56-1 | |

| Record name | 4-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)piperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Bromomethylpiperidine Hydrobromide: Synthesis, Characterization, and Application

Abstract: This in-depth technical guide provides a comprehensive overview of 4-Bromomethylpiperidine Hydrobromide (CAS No. 65920-56-1), a pivotal building block for researchers, scientists, and professionals in drug development. This document moves beyond a simple datasheet to deliver field-proven insights into its synthesis, purification, chemical behavior, and strategic application in medicinal chemistry. Every protocol is presented with an emphasis on the underlying chemical principles, ensuring both technical accuracy and practical utility for the laboratory setting.

Introduction and Strategic Importance

This compound is a bifunctional reagent of significant interest in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure incorporates a piperidine ring, a common and privileged scaffold in medicinal chemistry, linked to a reactive primary alkyl bromide. The piperidine moiety is present in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility, modulate lipophilicity, and provide a key interaction point with biological targets. The bromomethyl group serves as a versatile electrophilic handle, enabling the covalent attachment of the piperidine scaffold to a wide range of nucleophilic molecules through a stable methylene linker.[1]

This guide will deconstruct the essential technical knowledge required to effectively utilize this valuable intermediate, from its preparation from common starting materials to its application in complex molecular construction.

Physicochemical Properties & Data

A clear understanding of the fundamental properties of a reagent is the bedrock of its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65920-56-1 | [2][3] |

| Molecular Formula | C₆H₁₃Br₂N | [4] |

| Molecular Weight | 258.98 g/mol | [4] |

| Form | Solid | [4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

| SMILES String | C1CNCCC1CBr.Br | [4] |

| InChI Key | Not readily available in public databases |

Note: As a hydrobromide salt, this compound is expected to be a crystalline solid with good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.

Synthesis and Purification: A Protocol Built on First Principles

While a specific, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, a robust procedure can be designed based on well-established transformations of primary alcohols to alkyl bromides. The most direct precursor is 4-(Hydroxymethyl)piperidine.

Proposed Synthetic Pathway

The conversion of a primary alcohol to an alkyl bromide is a cornerstone of organic synthesis. The reaction proceeds by activating the hydroxyl group to turn it into a good leaving group, followed by nucleophilic attack by a bromide ion. Concentrated hydrobromic acid is an excellent and atom-economical reagent for this purpose.

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis

This protocol is a representative procedure based on the known reactivity of primary alcohols with hydrobromic acid.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)piperidine (1.0 eq).

-

Reagent Addition: In a well-ventilated fume hood, cautiously add an excess of concentrated aqueous hydrobromic acid (48%, ~3.0-4.0 eq). The reaction is exothermic and will form the initial piperidinium hydrobromide salt.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.[5]

-

Workup & Isolation: After cooling the reaction to room temperature, the solvent (water and excess HBr) is removed under reduced pressure using a rotary evaporator. This will typically yield a crude solid or a thick oil. The crude product is the desired this compound.

Causality Behind Choices:

-

Excess HBr: Using an excess of hydrobromic acid serves three purposes: it acts as the bromide source, it serves as the acid catalyst to protonate the hydroxyl group into a good leaving group (H₂O), and it ensures the piperidine nitrogen remains protonated, preventing it from acting as a competing nucleophile.

-

Reflux: Heating the reaction provides the necessary activation energy for the S_N_2 substitution to occur at a reasonable rate.

Protocol: Purification by Recrystallization

Piperidine salts can sometimes be challenging to crystallize due to their hygroscopic nature and high solubility in polar solvents.[3] A solvent/anti-solvent system is often effective.

-

Solvent Selection: Begin by attempting to dissolve a small amount of the crude solid in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.[6]

-

Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding the solution dropwise to a stirred, cold anti-solvent like diethyl ether or hexane until turbidity persists.

-

Isolation: Allow the mixture to stand in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of the cold anti-solvent.

-

Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Analytical Characterization (Predicted)

No public, experimentally verified NMR spectra for this compound were identified. However, a predicted spectrum can be constructed with high confidence based on the known chemical shifts of piperidine salts and the influence of the bromomethyl substituent.

Predicted ¹H and ¹³C NMR Data (Solvent: D₂O or DMSO-d₆)

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| -CH₂Br | ~3.4 - 3.6 (d) | ~35 - 38 | The methylene protons are a doublet coupled to the C4 proton. The carbon is deshielded by the bromine. |

| C4-H | ~2.0 - 2.3 (m) | ~38 - 41 | A complex multiplet due to coupling with adjacent axial and equatorial protons and the -CH₂Br group. |

| C2-H, C6-H (ax/eq) | ~3.3 - 3.5 (m) | ~42 - 45 | Deshielded due to proximity to the protonated nitrogen. Complex splitting pattern. |

| C3-H, C5-H (ax/eq) | ~1.6 - 1.9 (m) | ~28 - 31 | Typical piperidine ring protons, showing complex splitting. |

| N-H₂⁺ | Broad singlet | N/A | Broad signal due to exchange with solvent and quadrupole broadening. Location is solvent-dependent. |

Note: Chemical shifts are estimates. 'ax' denotes axial protons, 'eq' denotes equatorial protons. Actual spectra would show complex splitting patterns for the ring protons.[6][7]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its identity as a primary alkyl halide. The carbon of the bromomethyl group is highly electrophilic and is an excellent substrate for bimolecular nucleophilic substitution (S_N_2) reactions.

Caption: General S_N_2 reactivity of this compound.

Mechanism of Action in Synthesis

In a typical application, a nucleophile (such as an amine, phenol, thiol, or carbanion) attacks the electrophilic methylene carbon, displacing the bromide leaving group in a single, concerted step. Because the substrate is provided as a hydrobromide salt, a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is required in the reaction mixture. The base serves two roles: it deprotonates the nucleophile if it is acidic (like a phenol) and neutralizes the HBr salt to liberate the free piperidine nitrogen, although the S_N_2 reaction can proceed on the protonated form.

Strategic Role as a Synthetic Building Block

This reagent is designed to act as a "Piperidine-Linker" synthon. It allows for the strategic introduction of a piperidine ring into a larger molecule, which can be crucial for optimizing the pharmacokinetic properties of a drug candidate.

-

Improving Solubility: The basic nitrogen of the piperidine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of a parent molecule.

-

Modulating Lipophilicity: The piperidine ring provides a defined increase in the sp³ character of a molecule, which can be critical for escaping "flatland" - a common issue in drug discovery where overly aromatic compounds exhibit poor physicochemical properties.

-

Vector for Target Engagement: The piperidine ring can act as a key pharmacophore, forming hydrogen bonds or ionic interactions within a protein binding site.

While this compound is commercially available for use in pharmaceutical R&D, a search of the public patent and scientific literature did not yield a specific example of a named clinical candidate synthesized directly from CAS 65920-56-1. However, its utility is evident from its role as a key intermediate for building more complex structures, such as those used in creating antibody-drug conjugates (ADCs) or PROTACs, where linkers and non-aromatic scaffolds are essential.[8]

Safety, Handling, and Storage

As a bifunctional reagent containing both an alkyl bromide and an amine salt, proper handling is paramount. The following guidelines are based on safety data for closely related analogues, such as 4-(Bromomethyl)pyridine Hydrobromide.

-

Hazard Classification: Assumed to be corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[9][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a full-face shield.[9]

-

Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[10]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[10]

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its design allows for the reliable introduction of the piperidine scaffold, a privileged structure in pharmaceuticals. While its direct application in publicly disclosed clinical candidates is not readily apparent, its utility is clear from fundamental chemical principles. A thorough understanding of its synthesis from readily available precursors, its reactivity as an electrophile, and its stringent handling requirements enables the research scientist to effectively and safely incorporate this reagent into complex synthetic campaigns, accelerating the development of novel therapeutics.

References

Note: URLs are provided for verification and were accessible as of the document creation date.

- Human Metabolome Database. (2015). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Piperidine. [Link]

- Alchem.Pharmtech. (n.d.). CAS 65920-56-1 | 4-(Bromomethyl)piperidine hydrobromide. [Link]

- Sciencemadness.org. (2018).

- MySkinRecipes. (n.d.). This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 4-(bromomethyl)piperidine hydrobromide | 65920-56-1 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 8. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 9. rsc.org [rsc.org]

- 10. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

The Synthetic Keystone: A Technical Guide to 4-Bromomethylpiperidine Hydrobromide for Pharmaceutical Development

This guide provides an in-depth technical overview of 4-Bromomethylpiperidine Hydrobromide, a pivotal building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core physicochemical properties, outlines a robust synthetic protocol, and explores its strategic application in the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a particular focus on agents targeting the Central Nervous System (CNS).

Core Compound Characteristics

This compound is a bifunctional molecule valued for its unique combination of a nucleophilic secondary amine (as its hydrobromide salt) and a reactive bromomethyl group. This dual functionality allows for its strategic incorporation into complex molecular scaffolds. The hydrobromide salt form confers enhanced stability and crystallinity, simplifying handling, purification, and storage compared to the free base.[1]

Physicochemical and Structural Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃Br₂N | [2] |

| Molecular Weight | 258.98 g/mol | [1] |

| CAS Number | 65920-56-1 | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Room temperature, under inert atmosphere, dry | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively and reliably achieved through the bromination of the corresponding alcohol, 4-Piperidinemethanol. This precursor is readily accessible via the reduction of ethyl 4-piperidinecarboxylate.[6] The subsequent bromination using hydrobromic acid is a standard and scalable transformation.

Experimental Protocol: Synthesis of this compound

2.1. Rationale for Reagent and Condition Selection:

-

Starting Material: 4-Piperidinemethanol is chosen for its commercial availability and the straightforward conversion of its primary alcohol to an alkyl bromide.

-

Brominating Agent: Concentrated hydrobromic acid (HBr) serves as both the bromine source and the acid catalyst. The use of HBr is advantageous as it also facilitates the formation of the hydrobromide salt of the piperidine nitrogen in situ, protecting it from side reactions and aiding in the product's precipitation.

-

Reaction Conditions: Refluxing conditions are employed to ensure the reaction proceeds to completion at a reasonable rate. The elevated temperature facilitates the SN2 reaction between the protonated hydroxyl group and the bromide ion.

2.2. Step-by-Step Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Piperidinemethanol (1.0 equivalent).

-

Addition of HBr: Under constant stirring, slowly add concentrated hydrobromic acid (48% aqueous solution, 3.0-4.0 equivalents) to the flask. The addition is exothermic and should be performed with caution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product. Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove residual solvents.

2.3. Self-Validating System and Quality Control:

The purity of the synthesized this compound should be assessed using standard analytical techniques. The melting point of the dried solid should be sharp and within the expected range. Spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR) is crucial for confirming the structure and identifying any potential impurities.

Diagram: Synthetic Pathway

Caption: Synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous compounds, such as 4-Bromomethylpiperidine Hydrochloride, provides valuable insight for its characterization.[7]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 9.0-10.0 ppm (broad singlet, 2H): Protons of the piperidinium amine (N-H₂⁺).

-

δ 3.5-3.7 ppm (doublet, 2H): Methylene protons of the bromomethyl group (-CH₂Br).

-

δ 3.3-3.5 ppm (multiplet, 2H): Equatorial protons on the carbons adjacent to the nitrogen (C2-Hₑ, C6-Hₑ).

-

δ 2.9-3.1 ppm (multiplet, 2H): Axial protons on the carbons adjacent to the nitrogen (C2-Hₐ, C6-Hₐ).

-

δ 2.0-2.2 ppm (multiplet, 1H): Proton at the C4 position (C4-H).

-

δ 1.8-2.0 ppm (multiplet, 2H): Equatorial protons at C3 and C5 (C3-Hₑ, C5-Hₑ).

-

δ 1.5-1.7 ppm (multiplet, 2H): Axial protons at C3 and C5 (C3-Hₐ, C5-Hₐ).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ 43-45 ppm: Carbons adjacent to the nitrogen (C2, C6).

-

δ 38-40 ppm: Carbon of the bromomethyl group (-CH₂Br).

-

δ 35-37 ppm: Carbon at the C4 position (C4).

-

δ 28-30 ppm: Carbons at the C3 and C5 positions (C3, C5).

FTIR (Fourier-Transform Infrared) Spectroscopy

-

2800-3000 cm⁻¹: C-H stretching vibrations of the piperidine ring and methylene group.

-

2400-2700 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt.

-

1580-1650 cm⁻¹: N-H bending vibrations.

-

1400-1470 cm⁻¹: CH₂ scissoring and bending vibrations.

-

600-700 cm⁻¹: C-Br stretching vibration.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly those targeting the Central Nervous System.[1] Its utility lies in its ability to introduce the 4-methylpiperidine moiety, a common structural motif in CNS-active drugs.

One notable example is in the synthesis of precursors to potent and selective antagonists for various receptors in the brain. For instance, derivatives of 4-methylpiperidine are key components in the development of CCR5 antagonists for the treatment of HIV infection.[8] The piperidine ring can act as a scaffold to orient other functional groups in the correct spatial arrangement for optimal receptor binding.

Diagram: Role in API Synthesis

Caption: General scheme for the use of 4-Bromomethylpiperidine HBr.

Handling, Safety, and Stability

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is stable under normal storage conditions but should be protected from moisture to prevent hydrolysis.

Solubility Profile

While quantitative solubility data is not extensively available, a qualitative assessment based on its structure as a hydrobromide salt suggests the following:

-

Soluble: Polar protic solvents such as water and methanol.

-

Slightly Soluble: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

-

Insoluble: Nonpolar organic solvents such as hexanes and diethyl ether.

For precise applications, it is recommended to experimentally determine the solubility in the specific solvent system to be used.

Potential Impurities and Control Strategies

During the synthesis of this compound, several impurities can potentially form. A robust process control strategy is essential to minimize their formation and ensure the high purity of the final product.

-

Unreacted Starting Material (4-Piperidinemethanol): Can be minimized by ensuring a sufficient excess of hydrobromic acid and adequate reaction time and temperature. It can be removed during the work-up and recrystallization.

-

Dimeric Ether: Formed by the reaction of the starting alcohol with the product. This is generally a minor impurity under strongly acidic conditions.

-

Over-brominated species: While less likely for this specific substrate, the potential for other bromination reactions should be considered if the reaction conditions are not well-controlled.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical molecules, especially within the CNS therapeutic area. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics.

References

- This compound - 97%. (n.d.).

- CAS 65920-56-1 | 4-(Bromomethyl)piperidine hydrobromide - Alchem.Pharmtech. (n.d.).

- CAS No : 100613-97-6 | Product Name : 4-(Bromomethyl)-1-methylpiperidine hydrobromide. (n.d.).

- 4-BroMoMethylpiperidine HCl(115925-22-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-(Bromomethyl)piperidine hydrochloride | 1159825-22-5. (n.d.). Sigma-Aldrich.

- 4-BROMOPIPERIDINE HYDROBROMIDE. (n.d.). VSNCHEM.

- 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). (n.d.).

- 10-F657001 - 2-2-bromophenylmethylpiperidine | 450387-28-7. (n.d.). CymitQuimica.

- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD.

- This compound. (n.d.). MySkinRecipes.

- 65920-56-1|this compound|BLD Pharm. (n.d.).

- CAS NO.

- 4-Piperidinemethanol 97 6457-49-4. (n.d.). Sigma-Aldrich.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- 4-Piperidinemethanol synthesis. (n.d.). ChemicalBook.

- 4-Bromopiperidine 98 54288-70-9. (n.d.). Sigma-Aldrich.

- 1-(4-(Bromomethyl)phenyl)piperidine hydrobromide | C12H17Br2N | CID. (n.d.). PubChem.

- 13C NMR Chemical Shift. (n.d.).

- 4-(Bromomethyl)piperidine hydrobromide. (n.d.). CymitQuimica.

- 4-(4-Bromophenyl)piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.).

- How can 4-Piperidinemethanol be prepared?. (2023, May 9). Guidechem.

- Piperidine Impurities. (n.d.). BOC Sciences.

- N-Boc-4-piperidinemethanol. (n.d.). Chem-Impex.

- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica.

- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid

- 4-bromopyridine, hydrobromide. (n.d.). SpectraBase.

- Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001, October 11). PubMed.

- CN102977021A - Preparation method of dextromethorphan hydrobromide. (n.d.).

- (PDF) Synthesis of deuterated dextromethorphan derivatives. (2025, August 9).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

- 021879Orig1s000. (2010, October 28).

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-(Bromomethyl)piperidine hydrobromide | CymitQuimica [cymitquimica.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 5. 65920-56-1|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. 4-BroMoMethylpiperidine HCl(1159825-22-5) 1H NMR [m.chemicalbook.com]

- 8. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromomethylpiperidine Hydrobromide: Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethylpiperidine hydrobromide is a pivotal building block in modern medicinal chemistry, serving as a versatile intermediate for introducing the valuable piperidine scaffold into complex molecular architectures.[1] The piperidine ring is a prevalent feature in numerous pharmaceuticals, particularly those targeting the central nervous system.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from a readily available precursor, 4-(hydroxymethyl)piperidine. We will delve into the causal factors influencing experimental design, from the choice of brominating agent to the reaction conditions. The protocol is supported by a robust characterization framework, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating system for producing a well-characterized final compound. This document is designed to equip researchers and drug development professionals with the expert knowledge required to confidently synthesize and validate this crucial chemical intermediate.

Introduction and Strategic Importance

The piperidine heterocycle is one of the most ubiquitous structural motifs found in natural alkaloids and synthetic pharmaceuticals.[3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. Consequently, functionalized piperidine derivatives, such as this compound, are in high demand. The bromomethyl group at the 4-position provides a reactive electrophilic site, ideal for nucleophilic substitution reactions, enabling the facile covalent linkage of the piperidine core to other molecular fragments.[1] Its hydrobromide salt form enhances stability, improves crystallinity, and simplifies handling and purification compared to the free base.[1]

This guide focuses on a direct and efficient synthesis route that leverages concentrated hydrobromic acid. This approach is advantageous due to its operational simplicity and the dual role of HBr as both the bromine source and an in-situ protecting agent for the piperidine nitrogen.

Synthesis Methodology: From Alcohol to Alkyl Bromide

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the conversion of a primary alcohol to an alkyl bromide. The chosen precursor is 4-(hydroxymethyl)piperidine.

Core Transformation: R-CH₂-OH → R-CH₂-Br

The primary challenge in this transformation is that the hydroxyl group (-OH) is a poor leaving group. To facilitate the substitution, it must first be converted into a good leaving group. In this protocol, the highly acidic environment provided by refluxing hydrobromic acid serves this purpose perfectly.

The Reaction Mechanism proceeds via two key steps:

-

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton (H⁺) from the hydrobromic acid. This protonation event forms an oxonium ion (-OH₂⁺). This is a critical step, as the resulting water molecule (H₂O) is an excellent leaving group.

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the oxonium ion in an Sₙ2-type mechanism. This backside attack displaces the water molecule, forming the C-Br bond.

Simultaneously, the basic nitrogen of the piperidine ring is also protonated by the excess HBr, forming a piperidinium salt. This in-situ protection is highly efficient, preventing the amine from acting as a competing nucleophile or causing unwanted side reactions.

Diagram of Synthetic Pathway

Caption: Synthetic route from 4-(hydroxymethyl)piperidine to the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reagents:

-

4-(Hydroxymethyl)piperidine

-

Hydrobromic acid (48% aqueous solution)

-

Isopropanol (for recrystallization)

-

Diethyl ether (for washing)

-

-

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Ice bath

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)piperidine (e.g., 10.0 g, 86.8 mmol).

-

Addition of HBr: In the fume hood, carefully and slowly add 48% aqueous hydrobromic acid (e.g., 50 mL, ~442 mmol, ~5.1 equivalents). The addition is exothermic and will cause fuming.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 120-125°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Cooling and Concentration: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Subsequently, cool it further in an ice bath. Remove the excess HBr and water under reduced pressure using a rotary evaporator. This will typically yield a thick, viscous oil or a semi-solid residue.

-

Purification by Recrystallization:

-

Add a minimal amount of hot isopropanol to the residue to dissolve it.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. The product should precipitate as a white or off-white solid.

-

-

Isolation and Drying:

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to aid in drying.

-

Dry the solid under vacuum to a constant weight to yield pure this compound.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis, purification, and analysis.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₁₃Br₂N |

| Molecular Weight | 258.98 g/mol [1] |

| Melting Point | Expected in the range of 199-202 °C |

Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy (Expected shifts in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 (broad) | br s | 2H | -NH₂⁺- | Protons on the positively charged nitrogen are deshielded and often exchange, leading to a broad signal. |

| ~3.50 | d | 2H | -CH₂-Br | Methylene protons adjacent to the electronegative bromine atom are significantly deshielded. |

| ~3.25 | m | 2H | Piperidine H₂ (axial, equatorial) | Protons on carbons adjacent to the nitrogen are deshielded. |

| ~2.90 | m | 2H | Piperidine H₆ (axial, equatorial) | Protons on carbons adjacent to the nitrogen are deshielded. |

| ~2.05 | m | 1H | Piperidine H₄ | The methine proton at the 4-position. |

| ~1.85 | m | 2H | Piperidine H₃ (axial, equatorial) | Methylene protons of the piperidine ring. |

| ~1.50 | m | 2H | Piperidine H₅ (axial, equatorial) | Methylene protons of the piperidine ring. |

¹³C NMR (Carbon NMR) Spectroscopy (Expected shifts in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~43.0 | C2, C6 | Carbons adjacent to the protonated nitrogen. |

| ~37.0 | C4 | The methine carbon at the point of substitution. |

| ~36.5 | -CH₂-Br | The bromomethyl carbon, shifted downfield by the bromine atom. |

| ~28.0 | C3, C5 | The remaining methylene carbons of the piperidine ring. |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

| 2800-3000 | N-H Stretch (Ammonium) | Broad absorption characteristic of the N-H bonds in the R₂NH₂⁺ salt. |

| 2950-2850 | C-H Stretch (Aliphatic) | Stretching vibrations of the C-H bonds in the piperidine ring and CH₂ group. |

| ~1600, ~1450 | N-H Bend | Bending vibrations associated with the ammonium group. |

| 600-700 | C-Br Stretch | Characteristic stretching vibration for an alkyl bromide bond.[5] |

Mass Spectrometry (MS) For Mass Spectrometry, the analysis is typically performed on the free base (4-Bromomethylpiperidine). The hydrobromide salt will dissociate in the ion source.

-

Method: Electrospray Ionization (ESI), Positive Mode

-

Expected [M+H]⁺: m/z ≈ 178.02 and 180.02 (for C₆H₁₃BrN⁺)

-

Rationale: The presence of two major peaks with an intensity ratio of approximately 1:1 is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6]

Conclusion

This guide has detailed a reliable and efficient protocol for the synthesis of this compound, a high-value intermediate for pharmaceutical research and development. By employing a direct bromination strategy with hydrobromic acid, this method offers operational simplicity and high yields. The comprehensive characterization data provided herein serves as a benchmark for researchers to validate the identity and purity of their synthesized material. Adherence to this self-validating protocol will enable the consistent and confident production of this compound, facilitating the advancement of drug discovery programs that rely on this critical piperidine-containing building block.

References

- MySkinRecipes. (n.d.). This compound.

- LookChem. (n.d.). Cas 158407-04-6, 4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.

- Gherib, A., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)piperidine hydrobromide.

- PubChemLite. (n.d.). 4-(bromomethyl)piperidine hydrobromide (C6H12BrN).

- Gherib, A., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Royal Society of Chemistry. (n.d.). Support information.

- PubChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate.

- PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.

- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

- iChemical. (n.d.). 1-Boc-4-bromomethylpiperidine, CAS No. 158407-04-6.

- Chem-Atlas.com. (n.d.). 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester(158407-04-6) 1H NMR.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- ResearchGate. (2025). (PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide.

- National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook.

- Royal Society of Chemistry. (n.d.). Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins.

- Organic Syntheses. (n.d.). hydrogen bromide.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. PubChemLite - 4-(bromomethyl)piperidine hydrobromide (C6H12BrN) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Spectral Data of 4-Bromomethylpiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data for 4-Bromomethylpiperidine Hydrobromide (CAS No: 148894-39-9, 65920-56-1), a key building block in synthetic organic chemistry and pharmaceutical development. Given the limited availability of published experimental spectra for this specific salt, this document synthesizes predicted data, spectral interpretations of analogous structures, and fundamental principles of spectroscopic analysis to offer a robust resource for researchers.

Introduction: The Significance of this compound

4-Bromomethylpiperidine and its salts are versatile bifunctional reagents. The piperidine ring, a common motif in pharmaceuticals, provides a basic nitrogen atom that can be involved in various coupling reactions or serve as a key pharmacophoric element. The bromomethyl group is a reactive electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. The hydrobromide salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be complex due to the conformational flexibility of the piperidine ring and the presence of the hydrobromide salt, which can lead to peak broadening, particularly for the N-H proton. The spectrum is best recorded in a solvent like DMSO-d₆ or D₂O, where the acidic protons are observable.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H on N (x2) | 8.5 - 9.5 | Broad singlet | - | The acidic protons on the protonated nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and exchange. |

| H on C4 | 1.8 - 2.0 | Multiplet | - | This methine proton is coupled to the adjacent axial and equatorial protons on C3 and C5, as well as the methylene protons of the bromomethyl group, resulting in a complex multiplet. |

| Bromomethyl H (x2) | 3.4 - 3.6 | Doublet | ~6-7 | These protons are adjacent to the chiral center at C4 and are diastereotopic. They will appear as a doublet due to coupling with the C4 proton. |

| Axial H on C2, C6 | 3.2 - 3.4 | Multiplet | - | These protons are deshielded by the adjacent positively charged nitrogen. |

| Equatorial H on C2, C6 | 2.8 - 3.0 | Multiplet | - | These protons are also deshielded by the nitrogen but are typically found slightly upfield from their axial counterparts. |

| Axial H on C3, C5 | 1.9 - 2.1 | Multiplet | - | These protons are in a standard aliphatic environment. |

| Equatorial H on C3, C5 | 1.4 - 1.6 | Multiplet | - | These protons are expected to be the most shielded protons on the piperidine ring. |

Experimental Considerations:

-

Solvent Choice: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can be used, but the N-H protons will exchange with deuterium and become invisible. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for observing exchangeable protons.

-

Decoupling Experiments: Homonuclear decoupling experiments can be invaluable in simplifying the complex multiplets and confirming coupling relationships between protons.

-

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals, respectively.

Predicted Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The protonation of the piperidine nitrogen will have a noticeable effect on the chemical shifts of the adjacent carbons.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | 38 - 42 | This methine carbon is attached to the bromomethyl group and is in a standard aliphatic region. |

| Bromomethyl C | 35 - 39 | The carbon attached to the electronegative bromine atom will be deshielded. |

| C2, C6 | 45 - 49 | These carbons are adjacent to the positively charged nitrogen and are therefore deshielded. |

| C3, C5 | 28 - 32 | These carbons are in a typical aliphatic environment within the piperidine ring. |

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C-Br bonds.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2700 - 3200 | Strong, Broad | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) |

| 2850 - 3000 | Medium | C-H Stretch | Aliphatic (Piperidine Ring and CH₂) |

| 1580 - 1650 | Medium | N-H Bend | Secondary Amine Salt |

| 1400 - 1470 | Medium | C-H Bend | Alkanes |

| 600 - 700 | Medium-Strong | C-Br Stretch | Alkyl Halide |

Causality Behind Experimental Choices:

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum.

-

KBr Pellet Method: This is a common method for solid samples. The compound is finely ground with potassium bromide (KBr) powder and pressed into a transparent pellet. KBr is used because it is transparent in the IR region of interest.[1]

-

Attenuated Total Reflectance (ATR): This technique allows for the direct analysis of solid samples with minimal preparation.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elucidating the structure. For this compound, an electrospray ionization (ESI) source in positive ion mode would be most appropriate.

Expected Fragmentation Pattern:

The mass spectrum is expected to show the molecular ion of the free base, as the hydrobromide salt will dissociate in the ESI source. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

-

[M+H]⁺ (protonated free base): m/z 178 and 180. This corresponds to the protonated 4-bromomethylpiperidine.

-

Loss of HBr: A fragment corresponding to the loss of hydrogen bromide from the molecular ion may be observed at m/z 97.

-

Loss of Bromomethyl Radical: A significant fragment at m/z 83, corresponding to the piperidine ring after cleavage of the bromomethyl group, is also likely.

Self-Validating Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Isotopic Pattern Verification: Confirm the presence of bromine by observing the characteristic 1:1 isotopic pattern for ions containing a single bromine atom.

-

High-Resolution MS (HRMS): For unambiguous elemental composition confirmation, HRMS can be employed to obtain the exact mass of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding these spectral signatures, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their chemical transformations. The provided protocols and interpretations serve as a valuable resource for both novice and experienced scientists in the field of drug discovery and development.

References

- MySkinRecipes. This compound. MySkinRecipes.com. Accessed January 11, 2026. [Link]

- PubChem. 4-(bromomethyl)piperidine hydrobromide.

- PubChem. 4-Bromopiperidine Hydrobromide.

- PubChem. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate.

- University of Colorado Boulder. Infrared Spectroscopy. OChemPal.com. Accessed January 11, 2026. [Link]

- Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. CompoundChem.com. Accessed January 11, 2026. [Link]

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. MasterOrganicChemistry.com. Accessed January 11, 2026. [Link]

- PubChem. 1-(4-(Bromomethyl)phenyl)piperidine hydrobromide.

- Michigan State University Department of Chemistry. Infrared Spectroscopy. Michigan State University. Accessed January 11, 2026. [Link]

Sources

physical properties of 4-Bromomethylpiperidine Hydrobromide

An In-depth Technical Guide to the Physical Properties of 4-Bromomethylpiperidine Hydrobromide

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to serve as a practical reference for the safe handling, characterization, and effective use of this versatile synthetic building block.

Introduction: A Versatile Piperidine Building Block

This compound is a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas. The presence of a reactive bromomethyl group at the 4-position allows for facile nucleophilic substitution reactions, making it an ideal reagent for introducing the piperidine moiety into larger, more complex molecules. Understanding its fundamental physical properties is paramount for its successful application, ensuring purity, predicting reactivity, and establishing safe laboratory practices.

While this compound is commercially available, detailed characterization data in the public domain is sparse. This guide therefore combines reported data with theoretical analysis based on first principles to provide a robust and practical resource for the laboratory scientist.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical reagent is confirming its identity and structure. This compound is the hydrobromide salt of the parent free base, which enhances its stability and crystallinity, facilitating easier handling and storage as a solid.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| CAS Number | 65920-56-1 | [1][2][3] |

| Molecular Formula | C₆H₁₃Br₂N | [1][2] |

| Molecular Weight | 258.98 g/mol | [1][2] |

| IUPAC Name | 4-(bromomethyl)piperidine;hydrobromide | N/A |

| SMILES | BrCC1CCNCC1.[H]Br | [2][4] |

| Physical State | Solid | [1] |

The structure consists of a central piperidine ring with a bromomethyl (-CH₂Br) substituent at the 4-position. As a hydrobromide salt, the piperidine nitrogen is protonated and associated with a bromide counter-ion. This protonation is a key feature, influencing its solubility and spectroscopic properties.

Caption: 2D representation of this compound.

Physicochemical Properties

The bulk physical properties of a compound are critical indicators of its purity and dictate the conditions required for its use in chemical synthesis.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance & Experimental Insight |

| Appearance | Solid | The solid state is typical for salt forms of organic molecules, offering superior stability and ease of handling compared to the often-oily free base. Color may vary from white to beige depending on purity. |

| Melting Point | Data not publicly available.[1][5] | This is a critical parameter for quality control. A sharp melting range is indicative of high purity, while a broad or depressed range suggests the presence of impurities. See Section 4.1 for the determination protocol. |

| Boiling Point | 254.7 °C at 760 Torr (Predicted/Calculated)[1] | Caution: This value likely corresponds to the free base, not the hydrobromide salt. Salts typically decompose at high temperatures rather than boil. Thermal decomposition should be expected upon strong heating. |

| Solubility | Data not publicly available.[5] | As an ammonium salt, solubility is expected in polar protic solvents like water, methanol, and ethanol. It is likely to have low solubility in nonpolar solvents such as hexanes and diethyl ether. See Section 4.2 for a qualitative assessment protocol. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While experimental spectra for this specific compound are not widely published, a theoretical profile can be predicted based on established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For analysis, a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O, would be appropriate.

Predicted ¹H NMR Spectrum:

-

Piperidine Ring Protons (C2, C3, C5, C6-H): These protons would appear as a series of complex, overlapping multiplets in the approximate range of 1.50 - 3.50 ppm . The protons on carbons adjacent to the protonated nitrogen (C2-H, C6-H) will be deshielded and appear further downfield (approx. 3.00 - 3.50 ppm) compared to the other ring protons.

-

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are attached to a carbon adjacent to the electronegative bromine atom. This will cause a significant downfield shift. They are expected to appear as a doublet around 3.40 - 3.60 ppm , coupled to the proton on C4.

-

Piperidine C4-H Proton: The single proton on the carbon bearing the bromomethyl group would likely appear as a multiplet around 1.80 - 2.20 ppm .

-

Amine Protons (-N⁺H₂-): The protons on the nitrogen atom are exchangeable and often appear as a broad singlet. In a polar, protic solvent, their chemical shift can be highly variable but is typically in the range of 8.0 - 9.5 ppm .

Predicted ¹³C NMR Spectrum:

-

Piperidine Ring Carbons (C2, C6): Carbons adjacent to the protonated nitrogen will be shifted downfield, appearing around 45 - 50 ppm .

-

Piperidine Ring Carbons (C3, C5): These carbons are expected to be in the aliphatic region, around 25 - 30 ppm .

-

Piperidine Ring Carbon (C4): The carbon attached to the bromomethyl group will be slightly deshielded, appearing around 35 - 40 ppm .

-

Bromomethyl Carbon (-CH₂Br): This carbon is directly attached to bromine, a highly electronegative atom, and will be the most downfield of the sp³ carbons, likely appearing around 30 - 35 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Ammonium Salt): A very strong and broad absorption band is expected in the region of 2700-3100 cm⁻¹ . This is a hallmark of a secondary amine salt and is caused by the stretching vibrations of the N⁺-H bonds.

-

C-H Stretch (Aliphatic): Sharp to medium intensity peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), corresponding to the C-H stretching vibrations of the piperidine ring and the methylene group.

-

N-H Bend: An absorption of medium intensity may be observed around 1570-1610 cm⁻¹ due to the bending vibration of the N⁺-H bond.

-

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, between 500-650 cm⁻¹ . This peak can sometimes be weak and difficult to assign definitively.

Standard Experimental Protocols

The following protocols describe standard, self-validating methodologies for determining the key .

Protocol for Melting Point Determination

Principle: The melting point is determined by heating a small, packed sample in a capillary tube at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. A narrow range (<2 °C) is indicative of high purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A dry sample is crucial as residual solvent will depress the melting point.

-

Packing: Crush a small amount of the solid into a fine powder. Tap the open end of a capillary tube into the powder to collect a small amount.

-

Loading: Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm. Proper packing ensures uniform heat transfer.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium is maintained during the phase transition.

-

Recording: Record the temperatures at the onset of melting and upon complete liquefaction. Report the result as a range.

Protocol for Qualitative Solubility Assessment

Principle: The solubility of the compound is assessed by observing its dissolution in a range of common laboratory solvents, from nonpolar to polar. This provides essential information for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to each of several labeled test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a different solvent (e.g., Water, Methanol, Ethanol, Dichloromethane, Acetone, Ethyl Acetate, Hexanes).

-

Observation: Agitate each tube vigorously for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

Heating (Optional): If the compound is insoluble at room temperature, gently warm the test tube to determine if solubility increases with temperature.

-

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Protocol for FTIR Sample Preparation (KBr Pellet Method)

Principle: The solid sample is finely ground and intimately mixed with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam can pass. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

Safety Profile: Based on available safety data, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage Recommendations:

-

Conditions: Store in a tightly sealed container in a cool, dry place.[1]

-

Atmosphere: For long-term stability and to prevent potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases. The free base can be liberated from the salt upon reaction with a base.

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its physical properties. While a complete experimental dataset is not fully available in public literature, this guide provides a robust framework for its use. Its identity as a solid, crystalline hydrobromide salt suggests good stability, while its predicted spectroscopic characteristics offer a clear pathway for structural verification. The provided protocols for determining melting point, solubility, and spectroscopic identity are designed to empower researchers to confidently characterize this reagent in their own laboratories. Adherence to the outlined safety and handling procedures will ensure its effective and safe application in advancing chemical research and drug discovery.

References

- [Source 1] this compound - 97% prefix CAS No... (n.d.).

- [Source 2] 65920-56-1 | this compound. (n.d.). HFC.

- [Source 5] 4-(BROMOMETHYL)PYRIMIDINE HYDROBROMIDE | CAS#:1373223-84-7. (2025, November 24). Chemsrc.

- [Source 6] GHS 11 (Rev.11) SDS Word 下载CAS: 65920-56-1 Name: - XiXisys. (n.d.).

- [Source 7] CAS 65920-56-1 | 4-(Bromomethyl)piperidine hydrobromide - Alchem Pharmtech. (n.d.).

- [Source 12] CAS NO. 65920-56-1 | this compound | Catalog BD-A394373. (n.d.). Bldepharm.

Sources

solubility of 4-Bromomethylpiperidine Hydrobromide

An In-depth Technical Guide to the Solubility of 4-Bromomethylpiperidine Hydrobromide

Foreword: From Reagent Bottle to Reaction Vessel

In the landscape of pharmaceutical synthesis and drug discovery, this compound (CAS No. 65920-56-1) stands as a critical building block.[1][2][3] Its utility lies in the convergence of a reactive bromomethyl handle, perfect for nucleophilic substitution, and the prized piperidine scaffold, a ubiquitous motif in countless active pharmaceutical ingredients (APIs).[1][4][5] However, the successful application of this reagent is not merely a matter of stoichiometry; it is fundamentally governed by its behavior in solution. A deep understanding of its solubility is the bedrock of rational reaction design, process optimization, and robust purification strategies.

This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound. We will explore the theoretical underpinnings of its solubility, provide a validated experimental protocol for its precise measurement, and discuss the profound implications of this data in a drug development context.

The Physicochemical Drivers of Solubility: An Analysis of Structure

To predict the , we must first analyze its structure. It is not a simple neutral organic molecule; it is a salt. The piperidine nitrogen is protonated by hydrobromic acid, forming a positively charged piperidinium cation, with a bromide anion as the counter-ion. This ionic character is the single most important factor dictating its solubility.

Based on the "like dissolves like" principle, this salt structure will be most effectively solvated by polar solvents that can stabilize both the cation and the anion.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are anticipated to be the best solvents. The hydroxyl groups (-OH) can hydrogen-bond with the N-H of the piperidinium ring and the bromide anion. The high dielectric constants of these solvents effectively shield the ionic charges, facilitating dissolution. The parent acid, hydrogen bromide, is itself highly soluble in water and ethanol.[6]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): Moderate to good solubility is expected. While lacking hydrogen-bond donating ability, their high dipole moments can effectively solvate the ions.

-

Low-Polarity and Non-Polar Solvents (e.g., Dichloromethane, THF, Toluene, Hexane): Poor to negligible solubility is predicted. These solvents lack the ability to stabilize the separated ions of the salt, making the energetic cost of dissolution prohibitively high.

The following table summarizes the expected qualitative solubility based on fundamental solvent properties.

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solvent Type | Predicted Qualitative Solubility | Rationale for Prediction |

| Water | H₂O | 80.1 | Polar Protic | Soluble | Excellent H-bonding and high polarity to stabilize the ionic salt. |

| Methanol | CH₃OH | 33.0 | Polar Protic | Soluble | Good H-bonding and high polarity. |

| Ethanol | C₂H₅OH | 24.5 | Polar Protic | Soluble | Good H-bonding and polarity. |

| Acetonitrile | CH₃CN | 37.5 | Polar Aprotic | Slightly Soluble | High polarity but lacks H-bond donation, may be less effective than protic solvents. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Low-Polarity | Sparingly Soluble to Insoluble | Insufficient polarity to effectively solvate the salt. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Low-Polarity | Insoluble | Low polarity and inability to stabilize ions. |

| Toluene | C₇H₈ | 2.4 | Non-Polar | Insoluble | Non-polar nature is incompatible with the ionic salt. |

Note: Dielectric constant values are sourced from standard chemical literature.[7][8][9]

A Validated Protocol for Quantitative Solubility Determination

While theoretical analysis provides a strong directional hypothesis, precise quantitative solubility data is often not available in public literature for specialized reagents like this.[10] Therefore, experimental determination is a mandatory step in any process development workflow. The gravimetric method described below is a robust, reliable, and accessible technique for this purpose.

Core Objective

To determine the saturation concentration (e.g., in mg/mL or mol/L) of this compound in a chosen solvent at a controlled temperature.

Safety Precautions

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[11][12] All handling must be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[12]

Step-by-Step Experimental Methodology

-

Preparation of the Slurry:

-

Accurately weigh approximately 500 mg of this compound into a 4 mL glass vial.

-

Add 2.0 mL of the desired solvent to the vial using a calibrated pipette.

-

Add a small magnetic stir bar.

-

-

Equilibration:

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate, ideally within a water bath to maintain a constant temperature (e.g., 25°C).

-

Allow the slurry to equilibrate for a minimum of 24 hours. The continuous agitation ensures that the solvent becomes fully saturated. The presence of undissolved solid at the end of this period is critical to confirm saturation.

-

-

Sample Isolation:

-

After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes at the same constant temperature.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe fitted with a 0.22 µm PTFE syringe filter. This step is crucial to remove all undissolved solid particles.

-

-

Gravimetric Analysis:

-

Tare a clean, dry, pre-weighed glass vial on an analytical balance.

-

Dispense exactly 1.0 mL of the filtered supernatant into the tared vial and record the mass.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight of the solid residue is achieved.

-

-

Calculation:

-

Weigh the vial containing the dry solid residue.

-

Subtract the tare weight of the vial to obtain the mass of the dissolved this compound.

-

The solubility is the mass of the residue (in mg) divided by the volume of the aliquot taken (1.0 mL), yielding a result in mg/mL.

-

This protocol is designed to be self-validating: the persistent presence of excess solid ensures saturation, and the filtration step guarantees that only the dissolved solute is measured.

Workflow Visualization

-

Solvent Selection: The choice of solvent is paramount. A solvent like methanol or ethanol would be ideal, as it can dissolve the ionic hydrobromide salt, the nucleophile, and a mild inorganic base (like K₂CO₃). Using a non-polar solvent would result in a heterogeneous slurry with significantly slower reaction kinetics.

-

Reaction Concentration: Knowing the solubility limit prevents oversaturation, which could lead to the reagent crashing out of solution upon cooling or during the reaction, affecting yield and reproducibility.

-

Work-up and Purification: Solubility data dictates the purification strategy. For instance, after the reaction, the product (now a free base) will be significantly less polar than the starting salt. This difference can be exploited. By adding water and a non-polar organic solvent like ethyl acetate, the less polar product will partition into the organic layer, while any unreacted starting material and inorganic salts will remain in the aqueous layer, facilitating an efficient liquid-liquid extraction.

Conclusion

This compound is a potent synthetic tool, but its effective use is inextricably linked to its solubility. As a hydrobromide salt, it exhibits a strong preference for polar protic solvents. This guide provides the theoretical foundation to predict this behavior and, more importantly, a robust experimental protocol to quantify it precisely. For the research scientist and drug development professional, investing the time to determine this fundamental physical property is not a preliminary chore but a cornerstone of developing efficient, scalable, and reproducible synthetic processes.

References

- MySkinRecipes. This compound.

- Chem-Impex. 4-Bromopiperidine hydrobromide.

- Apollo Scientific. 4-(Bromomethyl)

- Loba Chemie. 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS.

- Fisher Scientific. SAFETY DATA SHEET - 4-(Bromomethyl)pyridine hydrobromide.

- Alchem Pharmtech. CAS 65920-56-1 | 4-(Bromomethyl)piperidine hydrobromide.

- ChemicalBook. 4-(bromomethyl)piperidine hydrobromide | 65920-56-1.

- BenchChem. The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide.

- Matveeva, M., et al. (2022).

- Institute of Organic Chemistry. Properties of substance: hydrogen bromide. [Link]

- Scribd. Common Organic Solvents. [Link]

- American Chemical Society, Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 4-(bromomethyl)piperidine hydrobromide | 65920-56-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hydrogen bromide [chemister.ru]

- 7. scribd.com [scribd.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.ca [fishersci.ca]

The Synthetic Heart of Modern Therapeutics: An In-Depth Technical Guide to 4-Bromomethylpiperidine Hydrobromide

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethylpiperidine Hydrobromide is not a therapeutic agent in itself, but rather a pivotal molecular tool—a high-reactivity building block whose "mechanism of action" is purely chemical. It serves as a potent electrophile for introducing the invaluable piperidin-4-ylmethyl scaffold into nascent drug molecules. This guide deconstructs the core chemical reactivity of this reagent, illustrating its primary role in nucleophilic substitution reactions. We will bridge the gap from fundamental chemical mechanism to biological impact by examining its application in the synthesis of Poly (ADP-ribose) Polymerase (PARP) inhibitors, a cornerstone of modern oncology. This document provides not only the theoretical underpinnings but also actionable, field-tested protocols and practical considerations for leveraging this versatile reagent in drug discovery and development.

Part 1: Foundational Chemistry and Core Reactivity

Physicochemical Profile

This compound is a stable, crystalline solid, a quality imparted by its hydrobromide salt form which enhances handling and shelf-life compared to the free base.[1] Its structure features a primary alkyl bromide, making the methylene carbon highly susceptible to nucleophilic attack.

| Property | Value |

| CAS Number | 65920-56-1[2] |

| Molecular Formula | C₆H₁₃Br₂N |

| Molecular Weight | 258.98 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 195-200 °C |

| Solubility | Soluble in polar solvents like DMF, DMSO |

The Chemical Mechanism of Action: A Classic Sₙ2 Alkylation Engine

The "mechanism of action" for a synthetic reagent like this compound is its characteristic chemical reaction. Its utility is dominated by the bimolecular nucleophilic substitution (Sₙ2) reaction .[3][4][5]

In this mechanism:

-

Nucleophilic Attack: An electron-rich atom (the nucleophile, Nu:⁻), such as a deprotonated amine, phenoxide, or thiol, attacks the electron-deficient methylene carbon (C-CH₂Br).

-

Transition State: A transient, high-energy state is formed where the nucleophile is partially bonded to the carbon, and the carbon-bromine bond is partially broken.

-

Inversion & Displacement: The nucleophile approaches from the "backside" relative to the bromide leaving group. As the new C-Nu bond forms, the C-Br bond breaks, and the bromide ion (Br⁻) is expelled. This backside attack results in an inversion of stereochemistry if the carbon were chiral.[4]

The hydrobromide salt form means that a base is required in the reaction mixture. The base serves two purposes: to deprotonate the nucleophile (if it's a protic species like an amine or phenol) to make it more reactive, and to neutralize the HBr that is liberated as the reaction proceeds.

Part 2: Strategic Application in Drug Discovery - The Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, often referred to as a "privileged structure."[6][7][8] Its prevalence is due to several key advantages it imparts to a drug molecule:

-

Improved Physicochemical Properties: It can increase water solubility and modulate lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

-